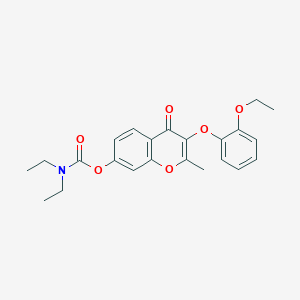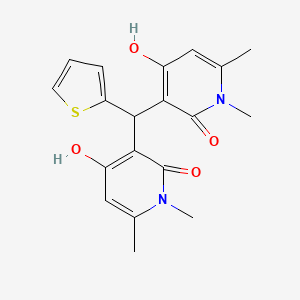
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electropolymerization and Conducting Polymers
Research into derivatized bis(pyrrol-2-yl) arylenes, including compounds structurally related to 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has led to the development of conducting polymers via electropolymerization. These polymers, formed from low oxidation potential monomers, exhibit stable electrical conductivity due to their low oxidation potentials, making them suitable for applications in electronic devices and sensors (Sotzing et al., 1996).
Aggregation-Induced Luminescence
The coordination-assembly generation of heteroleptic complexes from new bisthienylethenes and Ir(III) has been explored, demonstrating distinct luminescence behaviors due to aggregation-induced effects. Such materials, synthesized from structurally related compounds, show potential for applications in luminescent materials and sensors (Wei et al., 2015).
Electrochromic and Optical Materials
Electrochromic materials synthesized from bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, closely related to the compound , have been investigated. These materials offer promising properties for smart windows, displays, and other applications requiring modulation of light transmission or reflection (Sotzing et al., 1996).
Organic Field-Effect Transistors (OFETs) and Memory Elements
The synthesis of mixed phenylene-thiophene oligomers demonstrates the potential of structurally similar compounds for use in easily processable OFETs and solution-fabricated nonvolatile memory elements. These developments indicate the utility of such compounds in the advancement of organic electronics and data storage technologies (Mushrush et al., 2003).
Mécanisme D'action
Target of Action
The compound belongs to the class of pyridinones and thiophenes. Pyridinones are often used in medicinal chemistry due to their ability to bind to a variety of biological targets, including enzymes and receptors . Thiophenes are aromatic compounds that are also known to interact with various biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both pyridinones and thiophenes have been found to interact with a variety of pathways, depending on their specific structure and the target they bind to .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Pyridinones and thiophenes can have a wide range of ADME properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the properties of the compound .
Propriétés
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-8-12(22)15(18(24)20(10)3)17(14-6-5-7-26-14)16-13(23)9-11(2)21(4)19(16)25/h5-9,17,22-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIFJCKKZKTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CS2)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2614417.png)
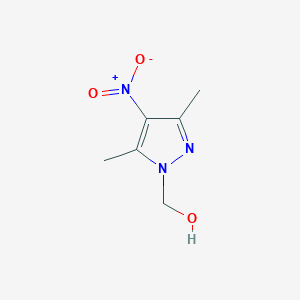
![N-(1,3-benzodioxol-5-yl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2614420.png)
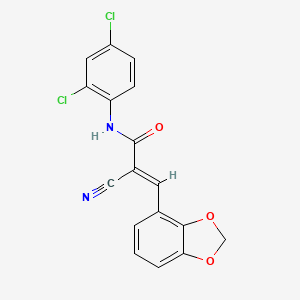
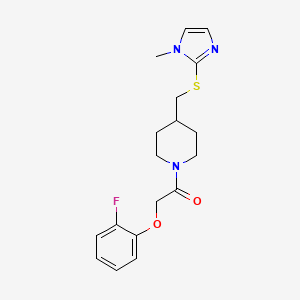
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2614424.png)
![6-Tert-butyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614426.png)
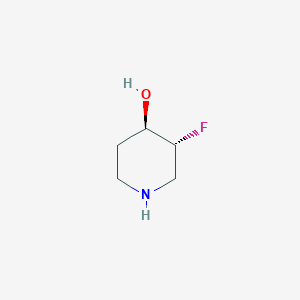
![[4-(trifluoromethyl)phenyl]methyl imidazole-1-carboxylate](/img/structure/B2614429.png)
![(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2614430.png)
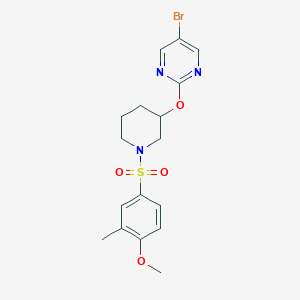
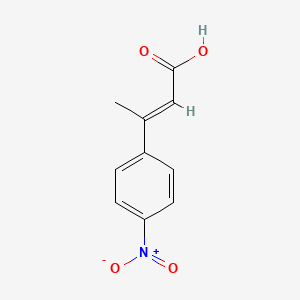
![3-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2614436.png)
